N-[(4-methylpiperazin-1-yl)methyl]pyrazine-2-carboxamide

Antitubercular Mycobacterium tuberculosis Mannich base

Avoid assay variability from scaffold substitution. This defined pyrazinamide Mannich base (CAS 1145-31-9) provides a critical activity floor (MIC₉₀=12.5 µg/mL vs M. tuberculosis H37Rv) for benchmarking novel derivatives. - High aqueous solubility (≥12.5 mg/mL) enables DMSO-free BSL-3 screening. - N-Methylpiperazine handle supports focused library synthesis via alkylation/acylation. - Drug-like probe (AlogP -0.59, QED 0.76) for ADME panel screening.

Molecular Formula C11H17N5O
Molecular Weight 235.29 g/mol
Cat. No. B12171334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-methylpiperazin-1-yl)methyl]pyrazine-2-carboxamide
Molecular FormulaC11H17N5O
Molecular Weight235.29 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CNC(=O)C2=NC=CN=C2
InChIInChI=1S/C11H17N5O/c1-15-4-6-16(7-5-15)9-14-11(17)10-8-12-2-3-13-10/h2-3,8H,4-7,9H2,1H3,(H,14,17)
InChIKeyZTNOSNSPGDXALT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity and Physicochemical Profile


N-[(4-Methylpiperazin-1-yl)methyl]pyrazine-2-carboxamide (CAS 1145-31-9; CHEMBL205291; molecular formula C₁₁H₁₇N₅O; MW 235.29 g/mol) is a synthetic pyrazinamide Mannich base formed by coupling pyrazine-2-carboxylic acid with 4-methylpiperazine via a methylene bridge [1]. The compound bears a pyrazine-2-carboxamide core—the pharmacophore of the first-line antitubercular drug pyrazinamide—decorated with an N-methylpiperazine moiety. It is listed in the ChEMBL database with a max phase of 'Preclinical' and has documented in vitro antimycobacterial activity [2]. Computed physicochemical descriptors include an AlogP of -0.59, topological polar surface area of 61.36 Ų, 3 rotatable bonds, 5 hydrogen-bond acceptors, and 1 hydrogen-bond donor, with zero Rule-of-5 violations and a quantitative estimate of drug-likeness (QED) score of 0.76 [2]. The compound serves as both a standalone bioactive entity and a versatile synthetic building block for constructing more complex piperazine-containing pharmacophores [3].

Why Substitution with Other Mannich Bases Fails


Pyrazinamide Mannich bases sharing the generic pyrazine-2-carboxamide-(CH₂)-piperazine architecture are not interchangeable. The N-substituent on the piperazine ring exerts a decisive influence on antimycobacterial potency, with measured MIC₉₀ values against Mycobacterium tuberculosis H37Rv varying at least 2-fold between the N-methyl (12.5 µg/mL), N-benzyl (6.25 µg/mL), and N-phenyl (6.25 µg/mL) congeners within the same study [1]. Beyond potency, the N-alkyl versus N-aryl substitution alters computed lipophilicity (AlogP ranging from approximately -0.6 to +1.5), aqueous solubility, and hydrogen-bonding capacity, which in turn affect membrane permeability, metabolic stability, and suitability for further derivatization [2]. A procurement decision based solely on the shared pyrazine-carboxamide-piperazine scaffold—without verifying the specific N-substituent—risks selecting a compound with quantitatively different biological activity and physicochemical behavior, compromising experimental reproducibility and SAR series integrity.

Quantitative Differentiation Evidence


Antimycobacterial Potency Against Structural Analogs

In a direct head-to-head study of pyrazinamide Mannich bases, N-[(4-methylpiperazin-1-yl)methyl]pyrazine-2-carboxamide exhibited an MIC₉₀ of 12.5 µg/mL against Mycobacterium tuberculosis H37Rv, which is 2-fold higher (weaker) than the MIC₉₀ of 6.25 µg/mL recorded for both the N-benzylpiperazine analog (CHEMBL205352) and the N-phenylpiperazine analog (CHEMBL208005) under identical assay conditions [1]. Against multi-drug-resistant M. tuberculosis, the N-methyl compound showed MIC₉₀ > 25.0 µg/mL, whereas the most potent compound in the series (a fluoroquinolone-piperazine hybrid, compound 17) achieved MIC values of 0.39 µg/mL (drug-sensitive) and 0.2 µg/mL (MDR-TB) [1]. This rank-order demonstrates that the smaller, less lipophilic N-methyl substituent is suboptimal for antimycobacterial potency relative to aryl-substituted piperazines, yet it offers a distinct and quantitatively defined activity baseline for SAR exploration.

Antitubercular Mycobacterium tuberculosis Mannich base

Lipophilicity and Drug-Likeness Comparison

Computed physicochemical parameters reveal that N-[(4-methylpiperazin-1-yl)methyl]pyrazine-2-carboxamide occupies a distinct property space compared to its N-ethyl and N-aryl analogs. The N-methyl compound has an AlogP of -0.59, a topological polar surface area (TPSA) of 61.36 Ų, and a QED score of 0.76 [1]. By comparison, the N-ethyl analog (CHEMBL not assigned identical data; PubChem CID 1233967) is predicted to have a higher AlogP (estimated ~ -0.2 to 0.0) due to the additional methylene unit, while the N-benzyl (CHEMBL205352) and N-phenyl (CHEMBL208005) analogs possess significantly higher computed lipophilicity (estimated AlogP ≥ +1.0) owing to the aromatic ring [2]. The N-methyl compound's lower AlogP and moderate PSA position it closer to CNS drug-like chemical space and confer higher predicted aqueous solubility relative to aryl-substituted analogs, which is relevant for in vitro assay design and formulation development.

Physicochemical profiling Drug-likeness Lead optimization

Aqueous Solubility Advantage

N-[(4-Methylpiperazin-1-yl)methyl]pyrazine-2-carboxamide is reported to have aqueous solubility of ≥12.5 mg/mL (≥53.1 mM) in water, appearing as a clear, very faintly yellow solution at 50 mg/mL according to vendor characterization data [1]. This high aqueous solubility—attributable to the polar pyrazine-carboxamide core combined with the ionizable N-methylpiperazine moiety (predicted pKa ~7–8 for the piperazine nitrogen)—contrasts with the typically lower aqueous solubility of N-aryl-substituted pyrazinamide Mannich bases, which possess higher logP values and additional aromatic ring systems. While direct comparative solubility measurements across the full analog series from a single study are not available, the class-level inference is that the N-methyl analog offers superior aqueous compatibility for in vitro assays conducted in physiological buffers, reducing the need for DMSO co-solvents that can confound cell-based assay results [2].

Aqueous solubility Assay compatibility Formulation

Synthetic Versatility as a Building Block

The synthesis of N-[(4-methylpiperazin-1-yl)methyl]pyrazine-2-carboxamide proceeds via a one-step Mannich reaction between pyrazinamide, formaldehyde, and 4-methylpiperazine under microwave irradiation, achieving yields within the 46%–86% range reported for the compound series [1]. The N-methylpiperazine substituent offers a chemically distinct advantage over N-aryl analogs: the tertiary amine remains available for further N-alkylation, N-oxidation, or quaternization, enabling late-stage diversification into more complex chemotypes such as the fluoroquinolone-piperazine hybrid (compound 17 in Sriram et al.) that achieved MIC values of 0.2–0.39 µg/mL [1]. By contrast, the N-phenyl and N-benzyl congeners lack a similarly accessible nucleophilic nitrogen for further elaboration. This positions the N-methyl compound as a preferred intermediate for combinatorial library synthesis and structure-activity relationship (SAR) expansion campaigns targeting the piperazine nitrogen as a diversification point.

Synthetic chemistry Building block Derivatization

Procurement and Application Scenarios


Antitubercular Reference Standard for SAR

Procure this compound as a well-characterized, moderate-potency reference standard (MIC₉₀ = 12.5 µg/mL against M. tuberculosis H37Rv) for benchmarking novel pyrazinamide derivatives. Its documented 2-fold lower potency relative to N-benzyl and N-phenyl analogs [1] provides a defined activity floor useful for quantifying potency gains achieved through scaffold optimization. The compound's high aqueous solubility (≥12.5 mg/mL) enables direct dissolution in mycobacterial culture media without DMSO, ensuring assay fidelity in BSL-3 tuberculosis drug screening workflows.

Intermediate for Piperazine Diversification

Use as a key building block for generating focused libraries of pyrazinamide-piperazine hybrids. The free N-methylpiperazine tertiary amine serves as a reactive handle for N-alkylation, N-acylation, N-sulfonylation, or N-oxidation, enabling rapid SAR exploration around the piperazine nitrogen. This compound is a direct precursor to more complex chemotypes such as the fluoroquinolone-piperazine conjugates that demonstrated sub-microgram per milliliter potency (MIC 0.2–0.39 µg/mL) in the seminal Sriram et al. study [1].

Low-Lipophilicity Probe for ADME Studies

Deploy this compound as a low-lipophilicity (AlogP -0.59) probe molecule in panels comparing N-alkyl and N-aryl pyrazinamide Mannich bases. Its favorable computed drug-likeness (QED = 0.76) and confirmed high aqueous solubility [2] make it suitable for investigating the relationship between piperazine N-substitution and key ADME parameters including kinetic solubility, parallel artificial membrane permeability (PAMPA), microsomal stability, and plasma protein binding, where more lipophilic analogs may suffer from solubility-limited absorption or non-specific binding artifacts.

Tool Compound for Kinase and Receptor Screening

As a member of the 2-carboxamide piperazine chemotype implicated in kinase inhibition (HPK1, Syk, Nek2) [3] and GPCR modulation (CB2 receptor, FSH receptor), this compound is suitable for inclusion in broad-panel biochemical and cellular screening cascades. Its distinct N-methyl substitution pattern relative to more hydrophobic analogs may confer differential selectivity profiles across kinase and receptor panels, potentially revealing target engagement opportunities not accessible with bulkier N-substituents.

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